molecular formula C4H11O4P B1301941 Dimethyl (2-hydroxyethyl)phosphonate CAS No. 54731-72-5

Dimethyl (2-hydroxyethyl)phosphonate

Cat. No. B1301941
CAS RN: 54731-72-5
M. Wt: 154.1 g/mol
InChI Key: TZPPDWDHNIMTDQ-UHFFFAOYSA-N
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Patent
US03962378

Procedure details

600 g of 2-acetoxyethane-phosphonic acid dimethyl ester are heated for 5 hours to 65°-75°C in 600 ml of methanol to which 3 g of sodium had been added. A mixture of methyl acetate/methanol is removed continuously by distillation. The reaction being terminated, the residue is submitted to distillation under reduced pressure, 369 g of 2-hydroxyethane-phosphonic acid dimethyl ester (boiling point: 122°C/0.2 torr) are obtained, corresponding to a yield of 84% in the theoretical.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH2:7][CH2:8][O:9]C(=O)C)(=[O:6])[O:4][CH3:5].[Na].C(OC)(=O)C.CO>CO>[CH3:1][O:2][P:3]([CH2:7][CH2:8][OH:9])(=[O:6])[O:4][CH3:5] |f:2.3,^1:12|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
COP(OC)(=O)CCOC(C)=O
Name
Quantity
3 g
Type
reactant
Smiles
[Na]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
is removed continuously by distillation
CUSTOM
Type
CUSTOM
Details
The reaction being terminated
DISTILLATION
Type
DISTILLATION
Details
the residue is submitted to distillation under reduced pressure, 369 g of 2-hydroxyethane-phosphonic acid dimethyl ester (boiling point: 122°C/0.2 torr)
CUSTOM
Type
CUSTOM
Details
are obtained, corresponding to a yield of 84% in the theoretical

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.